N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a chlorinated quinoxaline core, and a pyrazole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Chlorination of Quinoxaline: The quinoxaline core can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Pyrazole Formation: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final compound can be obtained by coupling the benzodioxole, chlorinated quinoxaline, and pyrazole intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The chlorinated quinoxaline core can undergo nucleophilic substitution reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-yl)-6-chloroquinoxaline-2-amine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-chloroquinoxaline-2-amine
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-11-7-12(2)26(25-11)20-19(23-15-5-3-13(21)8-16(15)24-20)22-14-4-6-17-18(9-14)28-10-27-17/h3-9H,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMZBDOHTXMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2NC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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